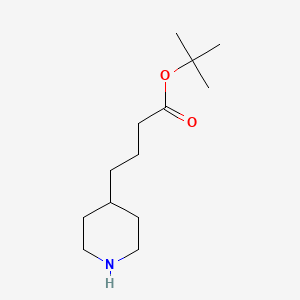

tert-Butyl 4-(piperidin-4-yl)butanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl-4-(Piperidin-4-yl)butanoat: ist eine chemische Verbindung mit der Summenformel C13H25NO2 und einem Molekulargewicht von 227,34 g/mol . Aufgrund seiner einzigartigen chemischen Eigenschaften wird es häufig in der Forschung und in industriellen Anwendungen eingesetzt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: : Die Synthese von tert-Butyl-4-(Piperidin-4-yl)butanoat beinhaltet typischerweise die Reaktion von Piperidin mit tert-Butyl-4-brombutanoat in Gegenwart einer Base wie Natriumhydrid oder Kaliumcarbonat . Die Reaktion wird in einem wasserfreien Lösungsmittel wie Toluol oder Tetrahydrofuran unter Rückflussbedingungen durchgeführt .

Industrielle Produktionsmethoden: : Die industrielle Produktion von tert-Butyl-4-(Piperidin-4-yl)butanoat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die Konsistenz und Qualität des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Reaktionstypen: : tert-Butyl-4-(Piperidin-4-yl)butanoat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Es kann reduziert werden, um Alkohole oder Amine zu bilden.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Nukleophile wie Amine und Alkohole werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte: : Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Carbonsäuren, Alkohole, Amine und verschiedene substituierte Derivate .

Analyse Chemischer Reaktionen

Types of Reactions: : tert-Butyl 4-(piperidin-4-yl)butanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products: : The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Chemie: : In der Chemie wird tert-Butyl-4-(Piperidin-4-yl)butanoat als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet. Es dient als Baustein für die Herstellung verschiedener Pharmazeutika und Agrochemikalien .

Biologie: : In der biologischen Forschung wird es verwendet, um die Wechselwirkungen von Piperidinderivaten mit biologischen Zielstrukturen zu untersuchen. Es wird auch bei der Entwicklung neuer Medikamente und therapeutischer Wirkstoffe eingesetzt .

Medizin: : In der Medizin wird tert-Butyl-4-(Piperidin-4-yl)butanoat auf seine möglichen therapeutischen Wirkungen untersucht. Es wird zur Synthese von Verbindungen mit analgetischen, entzündungshemmenden und antimikrobiellen Eigenschaften verwendet .

Industrie: : Im Industriesektor wird es zur Herstellung von Spezialchemikalien und -materialien eingesetzt. Es wird auch bei der Formulierung verschiedener chemischer Produkte eingesetzt .

Wirkmechanismus

Der Wirkmechanismus von tert-Butyl-4-(Piperidin-4-yl)butanoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Es kann als Ligand für bestimmte Rezeptoren oder Enzyme wirken und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt . Die genauen molekularen Zielstrukturen und -wege hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird .

Wirkmechanismus

The mechanism of action of tert-Butyl 4-(piperidin-4-yl)butanoate involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

tert-Butyl-2-(Piperidin-4-yl)acetat: Ähnlich in der Struktur, aber mit einer anderen funktionellen Gruppe.

tert-Butyl-4-(Piperidin-4-ylmethyl)piperazin-1-carboxylat: Enthält einen Piperazinring anstelle eines Piperidinrings.

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoesäure: Wird als semiflexibler Linker bei der Entwicklung von PROTACs verwendet.

Einzigartigkeit: : tert-Butyl-4-(Piperidin-4-yl)butanoat ist einzigartig aufgrund seiner spezifischen strukturellen Merkmale, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine tert-Butyl-Estergruppe sorgt für Stabilität und Lipophilie, wodurch es für verschiedene Anwendungen in Forschung und Industrie geeignet ist .

Eigenschaften

Molekularformel |

C13H25NO2 |

|---|---|

Molekulargewicht |

227.34 g/mol |

IUPAC-Name |

tert-butyl 4-piperidin-4-ylbutanoate |

InChI |

InChI=1S/C13H25NO2/c1-13(2,3)16-12(15)6-4-5-11-7-9-14-10-8-11/h11,14H,4-10H2,1-3H3 |

InChI-Schlüssel |

INXXYODZSQOTKO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)CCCC1CCNCC1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid](/img/structure/B12522994.png)

![(E)-1-(Cyclohex-2-en-1-yl)-N-[4-(propan-2-yl)phenyl]methanimine](/img/structure/B12522997.png)

![2,7-Methanoimidazo[1,5-A]oxireno[D]pyridine](/img/structure/B12523001.png)

![2,6-Difluoro-4-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12523041.png)

![Benzo[c][2,7]naphthyridine-1-carboxylic acid, 5-chloro-, methyl ester](/img/structure/B12523048.png)

![3-{[4-(morpholin-4-yl)phenyl]methylidene}-1H-indol-2-one](/img/structure/B12523059.png)

![3-[3-(2H-tetrazol-5-yl)phenyl]pyridine](/img/structure/B12523081.png)